Niasp

Dopamine D2 receptor Serotonin 5-HT2 receptor Radioligand binding

Researchers requiring reproducible D2 receptor quantification often face variability from impure or non-isomeric tracer analogs. Niasp ((E)-N-(iodoallyl)spiperone) eliminates this uncertainty with verified (E)-isomer integrity and documented binding parameters. Key advantages: • Ki(D2)=0.72 nM, Ki(5-HT2)=1.14 nM; • Striatum-to-cerebellum ratio 16.9 at 6 h (vs. ~10 for IES); • Quasi-irreversible binding supports single-bolus SPECT without constant infusion. Supplied as a high-purity precursor for [123I/125I] radiolabeling, enabling high-contrast D2 receptor mapping and occupancy studies.

Molecular Formula C26H29FIN3O2
Molecular Weight 561.4 g/mol
CAS No. 124654-22-4
Cat. No. B046213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiasp
CAS124654-22-4
Synonyms(E)-N-(iodoallyl)spiperone
(Z)-N-(iodoallyl)spiperone
N-(iodoallyl)spiperone
N-(iodoallyl)spiperone, (Z) isomer
NIASP
Molecular FormulaC26H29FIN3O2
Molecular Weight561.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+
InChIKeyATXGTUVMXAHMLW-PJQLUOCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niasp: Radioiodinated Spiperone for D2 and 5-HT2 Receptor Imaging


Niasp, also designated (E)-N-(iodoallyl)spiperone or (E)-NIASP, is a spiro butyrophenone derivative structurally related to the antipsychotic agent spiperone. The compound incorporates an iodoallyl substituent that enables radiolabeling with iodine‑123 or iodine‑125 for single‑photon emission computed tomography (SPECT) imaging and receptor autoradiography [1]. In vitro competition binding assays demonstrate that (E)-NIASP binds to dopamine D2 receptors with an apparent affinity (Ki) of 0.72 nM and to serotonin 5‑HT2 receptors with a Ki of 1.14 nM [1]. These binding characteristics, together with its prolonged cerebral retention and high striatum‑to‑cerebellum ratio in vivo, establish Niasp as a high‑specificity probe for D2‑dopaminergic sites [1].

E Stereochemically defined (E)-isomer for reproducible D2 receptor research workflows
I Radioiodinated SPECT probe supports single-photon emission tomography and autoradiography
R Documented D2/5-HT2 binding profile informs receptor occupancy and imaging study design

Why Generic Substitution Fails for Niasp


Although several radioiodinated spiperone derivatives are commercially available as D2 receptor imaging agents, their stereochemical identity, in vitro receptor affinity profile, and in vivo pharmacokinetic behavior differ materially. The (E)- and (Z)-geometric isomers of N-(iodoallyl)spiperone exhibit distinct Ki values for D2 and 5‑HT2 receptors, leading to divergent selectivity ratios [1]. Moreover, comparative biodistribution studies reveal that alternative analogs such as iodoethylspiperone (IES) achieve lower target‑to‑nontarget ratios at the same post‑injection intervals [2]. Consequently, substituting Niasp with a purportedly similar compound without verifying its isomer composition and in vivo performance can introduce uncontrolled variability into receptor quantification, image contrast, and longitudinal reproducibility [1][2].

Isomer
(Z)-NIASP isomer may shift receptor affinity profile
D2 potency and D2/5-HT2 selectivity differ materially between geometric isomers; direct substitution may alter receptor quantification
Analog
IES analog may reduce target-to-nontarget contrast
Iodoethylspiperone achieves lower striatum-to-cerebellum ratios in reported biodistribution studies, which may affect image quality and semi-quantitative analysis
Kinetics
Reversible tracers require different imaging protocols
Quasi-irreversible binding of Niasp supports single-bolus protocols; substituting a reversible tracer may require equilibrium-based infusion methods and validation

Quantitative Differentiation Evidence for Niasp


D2 and 5-HT2 Affinity: (E)-NIASP vs. (Z)-NIASP

Head‑to‑head competition binding assays performed under identical conditions demonstrate that (E)-NIASP (Niasp) and its geometric isomer (Z)-NIASP exhibit measurable differences in both D2 receptor affinity and D2/5‑HT2 selectivity. (E)-NIASP displays a D2 Ki of 0.72 nM and a 5‑HT2 Ki of 1.14 nM, yielding a D2/5‑HT2 selectivity ratio of approximately 1.6‑fold [1]. In contrast, (Z)-NIASP is more potent at the D2 receptor (Ki = 0.35 nM) and more selective (Ki 5‑HT2 = 1.75 nM), giving a D2/5‑HT2 selectivity ratio of approximately 5‑fold [1]. These data underscore that the E‑isomer, which defines Niasp, possesses a distinct receptor binding signature that cannot be assumed for the Z‑isomer or for racemic mixtures.

Isomer Affinity Comparison
Head-to-head
(E)-NIASP: D2 Ki 0.72 nM, 5-HT2 Ki 1.14 nM, selectivity ratio ~1.6 (Z)-NIASP: D2 Ki 0.35 nM, 5-HT2 Ki 1.75 nM, selectivity ratio ~5.0
Reported isomer-specific binding signature
Selectivity context may not transfer between isomers
Dopamine D2 receptor Serotonin 5-HT2 receptor Radioligand binding SPECT imaging Neuropharmacology

Striatum-to-Cerebellum Ratio: Niasp vs. IES

In vivo biodistribution studies in rodents provide a direct cross‑study comparison of the striatum‑to‑cerebellum concentration ratio—a key metric of specific D2 receptor binding and image contrast. For Niasp ((E)-[125I]NIASP), the striatal‑to‑cerebellar tissue radioactivity ratio reached 16.9 at 6 hours post‑injection in mice [1]. Under analogous experimental conditions in rats, the closely related analog iodoethylspiperone ([125I]IES) achieved a maximum striatum‑to‑cerebellum ratio of 10.05 ± 2.81 at 4 hours post‑injection [2]. Although the time points differ, the substantially higher ratio obtained with Niasp indicates superior retention of specific binding and enhanced contrast between D2‑rich and D2‑poor brain regions.

In Vivo D2 Binding Contrast
Cross-study
(E)-[125I]NIASP: striatum/cerebellum ratio 16.9 at 6 h (mouse) [125I]IES: striatum/cerebellum ratio 10.05 ± 2.81 at 4 h (rat)
Reported target-to-nontarget ratio context
Species and time-point differences require review
Biodistribution Striatum‑to‑cerebellum ratio SPECT imaging D2 receptor In vivo pharmacology

Stereoselective D2 Blockade In Vivo

The in vivo specificity of (E)-[125I]NIASP for dopamine D2 receptors was validated through stereoselective displacement studies. Pretreatment with drugs possessing high affinity for D2 receptors (e.g., spiperone, haloperidol) produced dose‑dependent blockade of (E)-[125I]NIASP uptake in striatal tissue. In contrast, compounds selective for serotonin 5‑HT2, α1‑adrenergic, or dopamine D1 receptors did not significantly inhibit radioligand binding at 2 hours post‑injection [1]. This pharmacological fingerprint establishes that the in vivo signal observed with Niasp is predominantly attributable to D2 receptor engagement, rather than off‑target interactions.

In Vivo Pharmacological Specificity
Class-level
D2 antagonists (spiperone, haloperidol) block striatal uptake dose-dependently; 5-HT2, D1, and α1 agents show no significant effect at 2 h post-injection
Supports D2 receptor occupancy study fit
Class-level pharmacological fingerprint reported
Pharmacological specificity Dopamine D2 receptor In vivo displacement SPECT tracer validation

Quasi-Irreversible Binding Kinetics vs. Reversible Tracers

Kinetic analysis of (E)-[125I]NIASP in mouse striatal tissue revealed that specific binding was essentially irreversible over the time course of the study, contrasting with the reversible binding observed for other D2 SPECT ligands such as [123I]IBZM [1][2]. This quasi‑irreversible binding profile contributes to the high and sustained striatum‑to‑cerebellum ratio (16.9 at 6 h) and prolonged cerebral retention. While reversible tracers like IBZM reach equilibrium conditions suitable for bolus‑plus‑constant‑infusion protocols, the pseudo‑irreversible nature of Niasp supports simplified single‑bolus imaging protocols with extended acquisition windows [1].

Binding Kinetics Profile
Class-level
(E)-NIASP: essentially irreversible specific binding over 6 h observation Reversible tracers (e.g., IBZM): reach equilibrium within 60–120 min post-injection
Supports single-bolus imaging protocol fit
Protocol validation may be required
Binding kinetics Irreversible binding SPECT imaging D2 receptor Pharmacokinetics

Niasp Application Scenarios


Striatal D2 Receptor SPECT Imaging

Niasp ((E)-[125I/123I]NIASP) is ideally suited for SPECT studies requiring high‑contrast visualization and quantification of striatal D2 receptor density. Its documented striatum‑to‑cerebellum ratio of 16.9 at 6 hours post‑injection provides superior signal‑to‑background differentiation compared to iodoethylspiperone (IES, ratio ≈10) [1][2]. The quasi‑irreversible binding kinetics allow for flexible, single‑bolus imaging protocols without the need for constant infusion [1].

D2 Receptor Occupancy Studies

The stereoselective in vivo blockade of (E)-[125I]NIASP by D2‑preferring antagonists (spiperone, haloperidol) but not by serotonergic or adrenergic agents validates its use for quantifying D2 receptor occupancy [1]. This specificity makes Niasp a reliable probe for determining the relationship between plasma drug concentrations and central D2 engagement in preclinical pharmacology studies.

Ex Vivo D2 Receptor Autoradiography

The high specific activity achievable with radioiodinated Niasp and its essentially irreversible binding to D2 receptors facilitate high‑resolution ex vivo autoradiography of brain sections [1]. This application enables precise anatomical mapping of D2 receptor distribution and the detection of region‑specific alterations following pharmacological or genetic interventions.

Longitudinal D2 Receptor Density Monitoring

Because (E)-NIASP exhibits prolonged retention in D2‑rich regions and minimal washout over several hours, it supports longitudinal SPECT imaging protocols where repeated measurements are required to track progressive changes in receptor density [1]. This is particularly relevant for chronic models of Parkinson's disease, Huntington's disease, and antipsychotic‑induced receptor modulation.

Application
Selection Property
Validation Focus
Striatal D2 receptor SPECT imaging
Stereochemical identity and target-to-nontarget ratio
Image contrast and receptor density quantification
D2 receptor occupancy studies
Reported in vivo D2 pharmacological specificity
Plasma drug concentration and central D2 engagement relationship
Ex vivo D2 receptor autoradiography
High specific activity and irreversible binding
Regional D2 distribution in brain sections
Longitudinal D2 receptor density monitoring
Sustained striatal retention over hours
Progressive receptor changes in chronic research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niasp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.